molecular formula C25H28N4O B2996398 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034508-74-0

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2996398
CAS No.: 2034508-74-0
M. Wt: 400.526
InChI Key: MEHZXPNIOKBART-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a benzhydryl group, a pyridinyl group, and a piperidinyl group linked through a urea moiety

Preparation Methods

The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl chloride is reacted with an appropriate amine to form the benzhydryl amine intermediate.

    Pyridinyl Piperidine Synthesis: The pyridinyl piperidine moiety is synthesized separately, often starting from pyridine and piperidine derivatives.

    Coupling Reaction: The benzhydryl amine intermediate is then coupled with the pyridinyl piperidine under controlled conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and pyridinyl positions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:

    1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound shares structural similarities but differs in the linkage and functional groups.

    Pyridinyl Piperidine Derivatives: These compounds have similar pyridinyl and piperidinyl moieties but may vary in their overall structure and functional groups.

Properties

IUPAC Name

1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHZXPNIOKBART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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